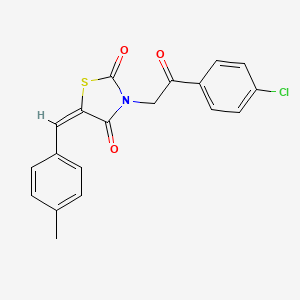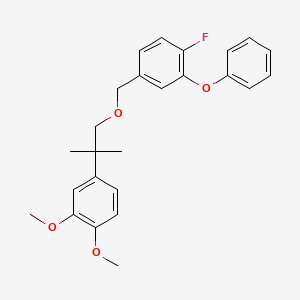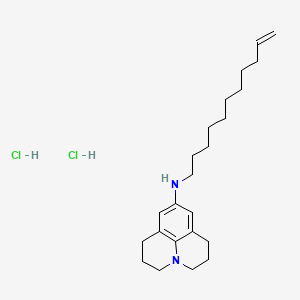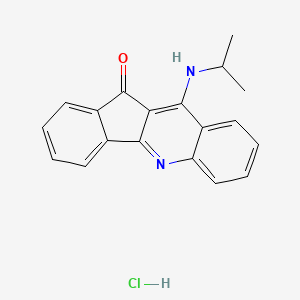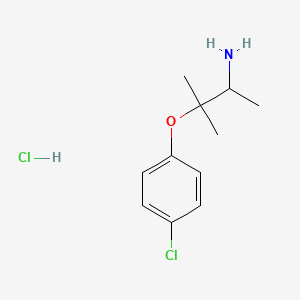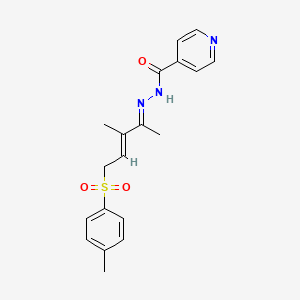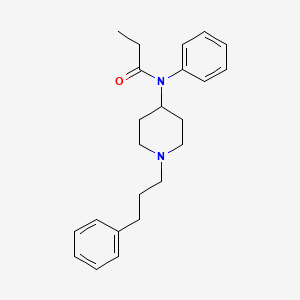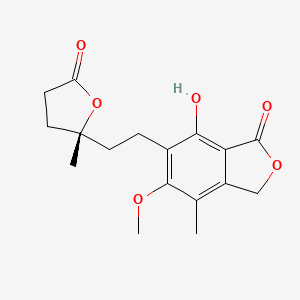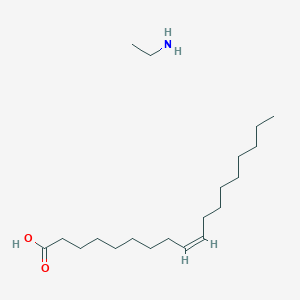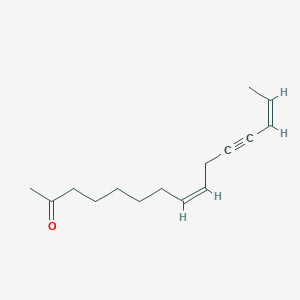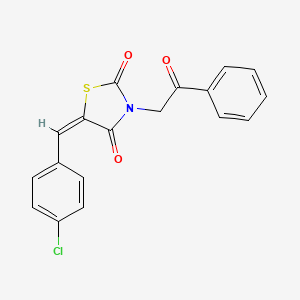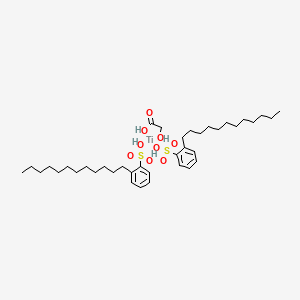
Titanium, bis(dodecylbenzenesulfonato-kappaO)((hydroxy-kappaO)acetato(2-)-kappaO)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Titanium, bis(dodecylbenzenesulfonato-kappaO)((hydroxy-kappaO)acetato(2-)-kappaO)- is an organometallic compound that features titanium as the central metal atom. This compound is characterized by its coordination with dodecylbenzenesulfonate and hydroxyacetate ligands. Organometallic compounds like this one are known for their diverse applications in catalysis, materials science, and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Titanium, bis(dodecylbenzenesulfonato-kappaO)((hydroxy-kappaO)acetato(2-)-kappaO)- typically involves the reaction of titanium precursors with dodecylbenzenesulfonic acid and hydroxyacetic acid. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the proper coordination of the ligands to the titanium center.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would include purification steps such as crystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Titanium, bis(dodecylbenzenesulfonato-kappaO)((hydroxy-kappaO)acetato(2-)-kappaO)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can lead to the formation of lower oxidation state titanium species.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in solvents like dichloromethane or toluene under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium dioxide species, while reduction could produce titanium(III) complexes.
科学研究应用
Chemistry
In chemistry, this compound can be used as a catalyst in various organic transformations, including polymerization and oxidation reactions.
Biology
In biological research, organometallic compounds like this one are studied for their potential as anticancer agents due to their ability to interact with biological molecules.
Medicine
In medicinal chemistry, the compound may be explored for its therapeutic properties, particularly in the development of new drugs.
Industry
In industrial applications, the compound can be used in the production of advanced materials, such as coatings and composites, due to its unique chemical properties.
作用机制
The mechanism by which Titanium, bis(dodecylbenzenesulfonato-kappaO)((hydroxy-kappaO)acetato(2-)-kappaO)- exerts its effects involves the coordination of its ligands to the titanium center. This coordination can influence the reactivity and stability of the compound, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
相似化合物的比较
Similar Compounds
- Titanium, bis(benzenesulfonato-kappaO)((hydroxy-kappaO)acetato(2-)-kappaO)-
- Titanium, bis(toluenesulfonato-kappaO)((hydroxy-kappaO)acetato(2-)-kappaO)-
Uniqueness
The uniqueness of Titanium, bis(dodecylbenzenesulfonato-kappaO)((hydroxy-kappaO)acetato(2-)-kappaO)- lies in its specific ligand coordination, which can impart distinct chemical and physical properties compared to other similar compounds. The presence of dodecylbenzenesulfonate ligands may enhance its solubility and stability in certain solvents, making it suitable for specific applications.
属性
CAS 编号 |
63713-74-6 |
|---|---|
分子式 |
C38H64O9S2Ti |
分子量 |
776.9 g/mol |
IUPAC 名称 |
2-dodecylbenzenesulfonic acid;2-hydroxyacetic acid;titanium |
InChI |
InChI=1S/2C18H30O3S.C2H4O3.Ti/c2*1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;3-1-2(4)5;/h2*12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);3H,1H2,(H,4,5); |
InChI 键 |
GDDRQLYBSRBJLN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.C(C(=O)O)O.[Ti] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


